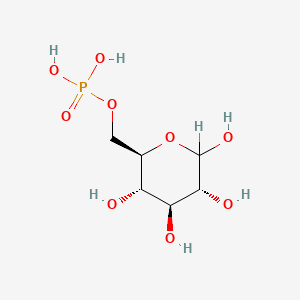
Glucose 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucose 6-phosphate, also known as robison ester or GLC6P, belongs to the class of organic compounds known as hexose phosphates. These are carbohydrate derivatives containing a hexose substituted by one or more phosphate groups. Glucose 6-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Glucose 6-phosphate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, saliva, and blood. Within the cell, glucose 6-phosphate is primarily located in the endoplasmic reticulum, mitochondria and cytoplasm. Glucose 6-phosphate exists in all eukaryotes, ranging from yeast to humans. Glucose 6-phosphate participates in a number of enzymatic reactions. In particular, Glucose 6-phosphate can be biosynthesized from D-glucose through its interaction with the enzyme hexokinase-2. Furthermore, Glucose 6-phosphate can be biosynthesized from Alpha-D-glucose through its interaction with the enzyme hexokinase-2. Furthermore, Glucose 6-phosphate can be converted into D-glucose; which is mediated by the enzyme glucose-6-phosphatase. Furthermore, Glucose 6-phosphate can be biosynthesized from glucose 1-phosphate; which is mediated by the enzyme phosphoglucomutase-1. Furthermore, Glucose 6-phosphate can be biosynthesized from glucose 1-phosphate through the action of the enzyme phosphoglucomutase-1. Finally, Glucose 6-phosphate can be biosynthesized from Alpha-D-glucose through its interaction with the enzyme glucose-6-phosphatase. In humans, glucose 6-phosphate is involved in the glycolysis pathway, the pentose phosphate pathway, the triosephosphate isomerase pathway, and the nucleotide sugars metabolism pathway. Glucose 6-phosphate is also involved in several metabolic disorders, some of which include the glycogenosis, type iv. amylopectinosis, anderson disease pathway, the glycogenosis, type vi. hers disease pathway, cancer (via the Warburg effect), and transaldolase deficiency.
D-glucopyranose 6-phosphate is a glucopyranose ring with a phosphate replacing the hydroxy in the hydroxymethyl group at position 6. It is a D-glucose 6-phosphate and a D-hexopyranose 6-phosphate. It derives from a D-glucopyranose. It is a conjugate acid of a D-glucopyranose 6-phosphate(2-).
Scientific Research Applications
Regulation in E. coli and Biotechnological Applications
Glucose 6-phosphate (G-6-P) plays a critical role in the regulation of glucose transport in Escherichia coli, a key organism in biotechnological processes. The interaction between the regulatory peptide SgrT and the glucose transporter of E. coli's glucose phosphotransferase system (PTS) influences carbohydrate uptake, which is significant for optimizing productivity in biotechnological applications (Kosfeld & Jahreis, 2012).
Role in Metabolic Pathways
G-6-P is a central intermediate in various glucose utilization and production pathways. Its functions extend beyond being a metabolic intermediate; it also regulates enzyme activity and gene expression. The concept of multiple glucose 6-phosphate pools suggests a complex regulation of glucose metabolism, with implications for understanding metabolic disorders and developing targeted therapies (Agius, Centelles, & Cascante, 2001).
Enzyme-Catalyzed Organic Synthesis
In enzymatic organic synthesis, glucose 6-phosphate dehydrogenase, which uses G-6-P, can regenerate reduced nicotinamide cofactors like NAD(P)H. This system is a cornerstone in preparative chemistry, illustrating the enzyme's potential in large-scale organic synthesis and pharmaceutical development (Wong & Whitesides, 1981).
Biomedical Research and Disease Analysis
G-6-P is essential in biomedical research, particularly in studies related to glucose-6-phosphate dehydrogenase deficiency. Techniques like histochemistry and cytochemistry of G-6-P dehydrogenase have advanced our understanding of disease mechanisms, functional heterogeneity of tissues, and the effects of xenobiotics on cellular metabolism (Van Noorden, 1984).
Inhibition Studies for Cancer Research
The inhibition of G-6-P dehydrogenase can block the pentose phosphate pathway, which has been identified as a promising strategy against cancer growth and metastasis. Studies show that inhibitors of G-6-P dehydrogenase, like polydatin, can effectively suppress malignant proliferation and metastasis, providing a new avenue for cancer therapy research (Mele et al., 2018).
properties
CAS RN |
299-31-0 |
|---|---|
Product Name |
Glucose 6-phosphate |
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Other CAS RN |
56-73-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)

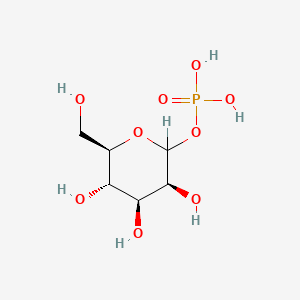
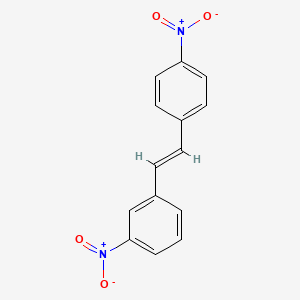


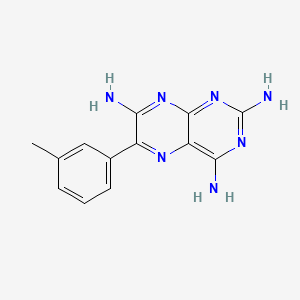

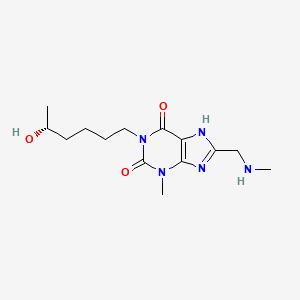
![N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B3062548.png)
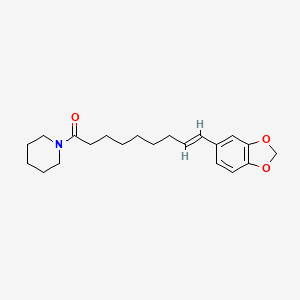
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)
